molecular formula C18H16ClNO3 B13868561 [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

Cat. No.: B13868561
M. Wt: 329.8 g/mol
InChI Key: RDYYOHFNQWQBSE-UHFFFAOYSA-N
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Description

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide.

    Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a quinoline aldehyde or ketone.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

[2-chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

InChI

InChI=1S/C18H16ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-9,21H,10-11H2,1H3

InChI Key

RDYYOHFNQWQBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)CO

Origin of Product

United States

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